

# In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Foslinanib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Foslinanib, also known as CVM-1118, is an orally bioavailable small molecule under investigation as a potent anti-cancer agent.[1][2] It is a phosphoric ester prodrug that is rapidly and completely metabolized to its active form, CVM-1125, following oral or intravenous administration.[3] The primary mechanism of action of Foslinanib's active metabolite involves the inhibition of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1).[3][4] This inhibition leads to the destabilization of HIF-1 $\alpha$ , suppressing vasculogenic mimicry (VM) and inducing apoptosis in cancer cells.[3][5] Vasculogenic mimicry is a process by which aggressive tumor cells form their own blood vessel-like networks, contributing to tumor growth and metastasis.[2] Foslinanib is currently in Phase II clinical trials for advanced neuroendocrine tumors and hepatocellular carcinoma.[2][6] This guide provides a comprehensive overview of the available pharmacokinetic data and experimental methodologies for Foslinanib and its active metabolite, CVM-1125.

# **Pharmacokinetics**

The pharmacokinetic profile of **Foslinanib** (CVM-1118) is characterized by its rapid conversion to the active metabolite, CVM-1125. Therefore, the majority of pharmacokinetic analyses focus on CVM-1125.

### **Preclinical Pharmacokinetics**



Pharmacokinetic studies of **Foslinanib** have been conducted in mice, Sprague-Dawley rats, and beagle dogs.[3]

Data Summary: Preclinical Oral Pharmacokinetics of **Foslinanib** (CVM-1118) and its Active Metabolite (CVM-1125)

| Species                  | Compoun<br>d | Dose<br>(mg/kg) | Formulati<br>on | Tmax (h) | Cmax<br>(ng/mL) | AUC0-t<br>(ng·h/mL) |
|--------------------------|--------------|-----------------|-----------------|----------|-----------------|---------------------|
| Mouse<br>(CD-1,<br>male) | CVM-1118     | 30              | 9%<br>NaHCO3    | 0.25     | 21              | -                   |
| CVM-1125                 | 30           | 9%<br>NaHCO3    | 0.25            | 349      | 451             |                     |

Data sourced from supplementary materials of Shen et al. (2023).

Note: Quantitative data for rats and dogs are not yet publicly available in detail.

### **Clinical Pharmacokinetics**

**Foslinanib** has undergone Phase I and Phase IIa clinical trials in patients with advanced cancers, including neuroendocrine tumors.

Data Summary: Human Oral Pharmacokinetics of CVM-1125

| Trial Phase | Patient<br>Population                 | Dose               | Cmax<br>(ng/mL)                | AUC0-24<br>(ng·h/mL) | T1/2 (h) |
|-------------|---------------------------------------|--------------------|--------------------------------|----------------------|----------|
| Phase I     | Advanced<br>Cancers                   | 50-800 mg<br>daily | Dose-<br>dependent<br>increase | -                    | -        |
| Phase IIa   | Advanced<br>Neuroendocri<br>ne Tumors | 200-300 mg<br>BID  | 418 (mean)                     | 2170 (mean)          | ~2.2     |



Data from Phase I and IIa clinical trial abstracts.[1][7]

# **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic studies.

### **Preclinical Studies**

#### **Animal Models**

- Mice: Male CD-1 mice were used in the initial pharmacokinetic screening.
- Rats: Sprague-Dawley rats were utilized for further pharmacokinetic and toxicology studies.
- Dogs: Beagle dogs were included in the preclinical pharmacokinetic evaluation.

#### Dosing and Formulation

 Mice: A single oral dose of 30 mg/kg of Foslinanib was administered in a 9% sodium bicarbonate (NaHCO3) solution.

(Details on the specific formulations and dosing for rat and dog studies are not publicly available at this time.)

#### Sample Collection and Analysis

- Blood samples were collected at various time points post-administration to determine the plasma concentrations of Foslinanib and CVM-1125.
- Analytical Method: While not explicitly detailed in the available literature for the preclinical studies, it is standard practice to use a validated high-performance liquid chromatographytandem mass spectrometry (LC-MS/MS) method for the quantification of small molecules in biological matrices. This typically involves protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection.

# **Clinical Studies**



#### Phase I Dose-Escalation Study

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of Foslinanib and to establish the recommended Phase II dose.[1]
- Patient Population: Patients with advanced solid tumors.[1]
- Study Design: Open-label, dose-escalation studies were conducted in the US (CVM-001) and Taiwan (CVM-002).[1]
- Dosing: Foslinanib capsules were administered orally, with doses ranging from 50 to 800 mg daily, in 28-day cycles.[1]
- Pharmacokinetic Sampling: Blood samples were collected to characterize the pharmacokinetic profile. Rapid oral absorption was observed with a Tmax of less than 2 hours.[1]

#### Phase IIa Study (NCT03600233)

- Objective: To investigate the efficacy and further assess the safety and pharmacokinetics of
  Foslinanib in patients with advanced neuroendocrine tumors.[6][7]
- Patient Population: Patients with advanced, well-differentiated, low or intermediate-grade neuroendocrine tumors of pancreatic, gastrointestinal, or lung origin who were refractory to standard therapy.[6]
- Study Design: A multicenter, single-arm, open-label study.[8]
- Dosing: Patients received oral Foslinanib at 200 to 300 mg twice daily (BID) in 28-day cycles.[7]
- Pharmacokinetic Analysis: Pharmacokinetic parameters were assessed, revealing rapid metabolism of CVM-1118 to its active metabolite, CVM-1125.[7]

# **Visualizations**



# Signaling Pathway of Foslinanib's Active Metabolite (CVM-1125)



Click to download full resolution via product page

Caption: CVM-1125 inhibits TRAP1, leading to HIF-1 $\alpha$  destabilization and apoptosis.

# Experimental Workflow for a Preclinical Oral Pharmacokinetic Study





Click to download full resolution via product page

Caption: Workflow for preclinical oral pharmacokinetic assessment of Foslinanib.





# Logical Relationship of Pharmacokinetic Parameters to Oral Bioavailability



Click to download full resolution via product page

Caption: Relationship of Cmax, Tmax, and AUC in determining oral bioavailability.

## Conclusion

Foslinanib demonstrates favorable pharmacokinetic properties as an orally administered prodrug, with rapid conversion to its active metabolite, CVM-1125. Preclinical and clinical studies have begun to elucidate its absorption, distribution, metabolism, and excretion profile. The data gathered to date supports its continued development as a promising anti-cancer therapeutic, particularly for its novel mechanism of inhibiting vasculogenic mimicry. Further publication of detailed pharmacokinetic data from preclinical studies in rats and dogs, as well as comprehensive results from ongoing Phase II clinical trials, will be crucial for a complete understanding of Foslinanib's clinical pharmacology and for optimizing its therapeutic use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. researchgate.net [researchgate.net]
- 2. CVM-1118 | TaiRx, Inc. | New Drug Development [trx.com.tw]
- 3. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 PMC [pmc.ncbi.nlm.nih.gov]
- 4. TaiRx's New Drug CVM-1118 Granted Orphan Drug Designation for Pancreatic Neuroendocrine Tumors (PNETs), Securing Seven Years of Market Exclusivity in the U.S. | TaiRx, Inc. | New Drug Development [trx.com.tw]
- 5. Promising results for novel antiangiogenic agents for NETS [dailyreporter.esmo.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. enets.org [enets.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Foslinanib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607536#pharmacokinetics-and-oral-bioavailability-offoslinanib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com